4-Chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline
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Overview
Description
4-Chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of 2-amino-4-chloro-5,7-difluorobenzonitrile with trifluoroacetic acid. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties .
Scientific Research Applications
4-Chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinazoline
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinazoline
Uniqueness
4-Chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline is unique due to the presence of both chlorine and multiple fluorine atoms, which enhance its chemical stability and biological activity. The trifluoromethyl group also contributes to its lipophilicity, making it more effective in crossing cell membranes .
Properties
Molecular Formula |
C9H2ClF5N2 |
---|---|
Molecular Weight |
268.57 g/mol |
IUPAC Name |
4-chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2ClF5N2/c10-7-6-4(12)1-3(11)2-5(6)16-8(17-7)9(13,14)15/h1-2H |
InChI Key |
DSHXHGFWKSXIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(N=C2Cl)C(F)(F)F)F)F |
Origin of Product |
United States |
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